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Compound of Interest

Compound Name: 2-Butene-1,4-diol

Cat. No.: B7806548 Get Quote

2-Butene-1,4-diol is a direct precursor to 1,4-butanediol (BDO) via hydrogenation. BDO is a

high-volume industrial chemical used in the production of polymers, solvents, and other fine

chemicals.[1] Furthermore, derivatives of 2-butene-1,4-diol can be cyclized to form substituted

tetrahydrofurans, a common structural motif in many natural products and pharmaceuticals.

Quantitative Data for Hydrogenation of 2-Butene-1,4-diol
Precursors
The selective hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol is a well-established

industrial process, often serving as the source of the latter. The subsequent hydrogenation to

1,4-butanediol is also of significant interest. The following table summarizes data for the

selective hydrogenation of 2-butyne-1,4-diol, which provides insights into the conditions that

can be adapted for the hydrogenation of 2-butene-1,4-diol.
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Experimental Protocol: Synthesis of 3-Aryl-
Tetrahydrofurans from cis-2-Butene-1,4-diol via Redox-
Relay Heck Reaction
This protocol describes a two-step, one-pot synthesis of 3-aryl-tetrahydrofurans from cis-2-
butene-1,4-diol and an aryl iodide.

Step 1: Redox-Relay Heck Reaction

To a vial is added aryl iodide (1.0 mmol, 1.0 equiv), cis-2-butene-1,4-diol (1.2 mmol, 1.2

equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and a suitable ligand such as

triphenylphosphine (0.1 mmol, 10 mol%).

A solvent mixture, typically acetonitrile and water (e.g., 4:1, 5 mL), is added, followed by a

base such as triethylamine (2.0 mmol, 2.0 equiv).
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The vial is sealed and the mixture is stirred at an elevated temperature (e.g., 80 °C) for 12-

24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

Upon completion, the reaction mixture is cooled to room temperature.

Step 2: Reduction of the Intermediate Hemiacetal

The crude reaction mixture from Step 1 is diluted with a suitable solvent like dichloromethane

(10 mL).

The solution is cooled to 0 °C in an ice bath.

A reducing agent, such as sodium borohydride (1.5 mmol, 1.5 equiv), is added portion-wise.

The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature

and stirred for an additional 2-4 hours.

The reaction is quenched by the slow addition of water (5 mL).

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x

10 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the 3-

aryl-tetrahydrofuran.

cis-2-Butene-1,4-diol +
 Aryl Iodide

Heck Reaction Mixture
(Pd(OAc)₂, Ligand, Base)

Mixing Cyclic Hemiacetal Intermediate80 °C, 12-24h Reduction
(e.g., NaBH₄)

One-pot 3-Aryl-TetrahydrofuranWorkup & Purification

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Aryl-Tetrahydrofurans.
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Application in Pharmaceutical Synthesis: Vitamin
B6 Precursor
2-Butene-1,4-diol derivatives are key dienophiles in the Diels-Alder reaction with substituted

oxazoles to construct the pyridine ring of Vitamin B6 (pyridoxine) and its analogs.[4] This

cycloaddition approach is a cornerstone of industrial Vitamin B6 synthesis.

Experimental Protocol: Diels-Alder Reaction for Vitamin
B6 Precursor Synthesis
This protocol describes the synthesis of a key bicyclic intermediate for a Vitamin B6 analog.

In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert

atmosphere (e.g., argon), 5-ethoxy-4-methyloxazole (1.0 equiv) is dissolved in a suitable

high-boiling solvent or run neat with the dienophile.

A derivative of 2-butene-1,4-diol, such as diethyl maleate (a surrogate for a more complex

dienophile derived from 2-butene-1,4-diol), is added (1.0-2.0 equiv).[4]

The reaction mixture is heated to a high temperature (e.g., 110-150 °C) for 3-10 hours. The

progress of the reaction is monitored by TLC or ¹H NMR.

After cooling to room temperature, the excess dienophile and solvent (if any) are removed

under reduced pressure.

The resulting crude Diels-Alder adduct, a mixture of endo and exo isomers, can be purified

by column chromatography on silica gel or carried forward to the next step without

purification.[4]

5-Ethoxy-4-methyloxazole
(Diene)

Diels-Alder Reaction
(High Temperature)

2-Butene-1,4-diol derivative
(Dienophile)

Bicyclic Intermediate Aromatization & Reduction Vitamin B6 Analog
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Caption: Key steps in the synthesis of Vitamin B6 analogs.

Application in Agrochemicals: Synthesis of
Endosulfan
cis-2-Butene-1,4-diol is a critical precursor in the synthesis of the broad-spectrum insecticide

endosulfan. The synthesis involves a Diels-Alder reaction followed by reaction with thionyl

chloride.

Conceptual Protocol: Synthesis of Endosulfan
Note: Endosulfan is a persistent organic pollutant and its production and use are restricted or

banned in many countries. This protocol is for informational purposes only.

Step 1: Diels-Alder Reaction

Hexachlorocyclopentadiene is reacted with cis-2-butene-1,4-diol in a suitable solvent.

This [4+2] cycloaddition reaction forms the bicyclic diol intermediate, often referred to as

endosulfan diol.

Step 2: Esterification and Cyclization

The endosulfan diol is then reacted with thionyl chloride (SOCl₂).

This reaction results in the formation of the cyclic sulfite ester, endosulfan, which is a mixture

of two stereoisomers (α and β).

Hexachlorocyclopentadiene

Diels-Alder Reaction

cis-2-Butene-1,4-diol

Endosulfan Diol Reaction with
Thionyl Chloride Endosulfan

Click to download full resolution via product page

Caption: Synthetic pathway for the production of Endosulfan.
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Application in Polymer Chemistry: Polyurethane
Synthesis
2-Butene-1,4-diol, and more commonly its hydrogenated derivative 1,4-butanediol, is used as

a chain extender in the synthesis of polyurethanes.[5] The diol reacts with diisocyanates to

form the hard segments of the polyurethane, contributing to its mechanical properties.

Experimental Protocol: Synthesis of a Polyurethane
Prepolymer
This protocol describes the synthesis of an isocyanate-terminated prepolymer using a diol

chain extender.

A diisocyanate (e.g., isophorone diisocyanate, IPDI, 2.0 equiv) is charged into a dry, four-

necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping

funnel.

The diisocyanate is heated to a specific temperature (e.g., 60 °C) under a nitrogen

atmosphere.

A polyol (e.g., polypropylene glycol, 1.0 equiv) and 2-butene-1,4-diol (as part of the diol

component) are premixed and added dropwise to the stirred diisocyanate over a period of 1-

2 hours, maintaining the reaction temperature.

After the addition is complete, a catalyst such as dibutyltin dilaurate (DBTDL) can be added

(e.g., 0.01-0.05 wt%).

The reaction is continued for another 2-3 hours at the same temperature to ensure the

formation of the isocyanate-terminated prepolymer. The progress of the reaction can be

monitored by titrating the isocyanate (NCO) content.
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Caption: Workflow for polyurethane prepolymer synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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